molecular formula C21H17Cl2N3O4S B4844708 2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Cat. No. B4844708
M. Wt: 478.3 g/mol
InChI Key: ANYPGBMJVAYLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DPA-714 and has been shown to have promising effects in various areas of research. In

Mechanism of Action

The mechanism of action of DPA-714 involves its binding to the translocator protein (TSPO) which is highly expressed in activated microglia and astrocytes in the brain. This binding has been shown to reduce neuroinflammation by inhibiting the activation of microglia and astrocytes. DPA-714 has also been shown to have anti-apoptotic effects and to improve mitochondrial function in animal models of neuroinflammation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. In animal models of neuroinflammation, DPA-714 has been shown to reduce the expression of pro-inflammatory cytokines and to increase the expression of anti-inflammatory cytokines. DPA-714 has also been shown to reduce oxidative stress and to improve mitochondrial function in animal models of neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA-714 in lab experiments is its specificity for the translocator protein (TSPO). This specificity allows for more targeted research on the role of TSPO in various areas of scientific research. However, one limitation of using DPA-714 in lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on DPA-714. One area of research is in the development of more water-soluble derivatives of DPA-714. This could improve its usability in lab experiments. Another area of research is in the development of more specific TSPO ligands that could be used to further explore the role of TSPO in various areas of scientific research. Finally, research on the potential therapeutic applications of DPA-714 in humans is an important future direction.

Scientific Research Applications

DPA-714 has been shown to have potential applications in various areas of scientific research. One of the most promising areas of research is in the field of neuroinflammation. DPA-714 has been shown to bind specifically to the translocator protein (TSPO) which is highly expressed in activated microglia and astrocytes in the brain. This binding has been shown to reduce neuroinflammation and improve cognitive function in animal models of neuroinflammation.

properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O4S/c22-14-10-11-19(17(23)12-14)26(31(29,30)15-6-2-1-3-7-15)13-20(27)25-18-9-5-4-8-16(18)21(24)28/h1-12H,13H2,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYPGBMJVAYLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)N)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetyl]amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
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2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
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2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
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2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
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2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

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